An In-depth Technical Guide to Mal-C2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
An In-depth Technical Guide to Mal-C2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-C2-NHS ester is a heterobifunctional crosslinking reagent widely employed in the field of bioconjugation. Its unique chemical architecture, featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a two-carbon spacer, enables the covalent linkage of two different biomolecules. This guide provides a comprehensive technical overview of Mal-C2-NHS ester, including its chemical properties, reaction mechanisms, and detailed protocols for its application, with a primary focus on the synthesis of antibody-drug conjugates (ADCs).
Core Principles and Chemical Properties
Mal-C2-NHS ester, with the chemical name 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate, is a non-cleavable linker.[1][2] Its utility stems from the orthogonal reactivity of its two terminal functional groups:
-
N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4]
-
Maleimide: This group exhibits high selectivity for sulfhydryl (thiol, -SH) groups, predominantly found in cysteine residues, forming a stable thioether bond through a Michael addition reaction.[5][6]
The short C2 (ethyl) spacer provides a defined distance between the conjugated molecules.
Chemical and Physical Properties of Mal-C2-NHS Ester
| Property | Value |
| Synonym | 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate[7] |
| CAS Number | 103750-03-4[1][7] |
| Molecular Formula | C13H14N2O6[1] |
| Molecular Weight | 294.26 g/mol [7] |
| Appearance | Solid[8] |
| Purity | ≥98%[7] |
| Storage Conditions | -20°C to -80°C, protect from moisture. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[9][10] |
Reaction Mechanisms and Kinetics
The successful application of Mal-C2-NHS ester hinges on understanding the kinetics and optimal conditions for its two distinct reactions.
NHS Ester-Amine Reaction
The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]
This reaction is highly pH-dependent. The optimal pH range for the NHS ester-amine coupling is between 7.2 and 8.5.[2][4] Below this range, the primary amine is protonated and thus non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[4][11]
Maleimide-Thiol Reaction
The maleimide group reacts with a sulfhydryl group via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[6] At this pH, the thiol is sufficiently deprotonated to act as a nucleophile, while minimizing side reactions with amines. At a pH above 7.5, the maleimide group can react with primary amines, and the rate of maleimide hydrolysis also increases.[2][6] The reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine at pH 7.0.[2]
Quantitative Data on Reaction Parameters
| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Optimal pH Range | 7.2 - 8.5[2][4] | 6.5 - 7.5[6] |
| Recommended Molar Excess of Reagent | 5 to 20-fold over the amine-containing molecule[2] | 10 to 20-fold over the thiol-containing molecule[2] |
| Typical Reaction Time | 30 minutes to 4 hours at room temperature; overnight at 4°C[2] | 2 to 4 hours at room temperature; overnight at 4°C[2] |
| Common Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate[4] | Phosphate, HEPES[3] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine)[4] | - |
Stability and Hydrolysis of Reactive Groups
| Reactive Group | Condition | Half-life |
| NHS Ester | pH 7.0, 0°C | 4-5 hours[2][4] |
| NHS Ester | pH 8.6, 4°C | 10 minutes[2][4] |
| Maleimide | pH > 7.5 | Increased rate of hydrolysis[2][6] |
Application in Antibody-Drug Conjugate (ADC) Synthesis
A primary application of Mal-C2-NHS ester is in the generation of ADCs. Typically, a two-step conjugation process is employed to link a cytotoxic drug to an antibody.
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Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using Mal-C2-NHS ester.
Experimental Protocols
Two-Step Conjugation Protocol for Antibody-Drug Conjugate Synthesis
This protocol outlines the general steps for conjugating a thiol-containing drug to an amine-containing antibody using Mal-C2-NHS ester.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Thiol-containing cytotoxic drug (e.g., a derivative of DM1 or MMAE)
-
Mal-C2-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffers:
-
Phosphate buffer (pH 6.5-7.5) for maleimide reaction
-
Bicarbonate or Borate buffer (pH 8.0-8.5) for NHS ester reaction
-
-
Quenching reagents (optional): L-cysteine for maleimide reaction, Tris or Glycine for NHS ester reaction
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Methodology:
Step 1: Preparation of Maleimide-Activated Drug
-
Dissolve the thiol-containing drug and a 1.5 to 2-fold molar excess of Mal-C2-NHS ester separately in a minimal amount of anhydrous DMSO or DMF.
-
Add the Mal-C2-NHS ester solution to the drug solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature in a phosphate buffer at pH 6.5-7.5.
-
Monitor the reaction progress by HPLC to confirm the formation of the maleimide-activated drug.
-
The resulting maleimide-activated drug solution can often be used directly in the next step.
Step 2: Conjugation to the Antibody
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate). The antibody concentration is typically 1-2 mg/mL.[]
-
Add the desired molar excess (typically 5- to 20-fold) of the maleimide-activated drug solution to the antibody solution with gentle stirring.[2] The final concentration of the organic solvent should be kept below 10%.[13]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C in the dark.[2]
-
(Optional) Quench the reaction by adding a final concentration of 20-50 mM Tris or Glycine to react with any remaining NHS esters.[2]
Step 3: Purification of the ADC
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs and can also be applied to lysine-linked ADCs where the hydrophobicity changes upon conjugation.[14]
Typical HIC-HPLC Protocol:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[7][9]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8).[7]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[7]
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species.
-
Detection: UV absorbance at 280 nm.[7]
-
Data Analysis: The different drug-loaded species (DAR 0, 1, 2, etc.) will elute as separate peaks based on their increasing hydrophobicity. The weighted average DAR is calculated from the relative peak areas.[14]
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for the detailed characterization of ADCs.[1]
Typical MS Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.
-
Instrumentation: High-resolution mass spectrometers such as Q-TOF or Orbitrap are commonly used.[15]
-
Analysis:
-
Intact Mass Analysis: Provides the molecular weight of the different drug-loaded species, confirming the DAR distribution.[15]
-
Reduced Chain Analysis: Determines the distribution of the drug on the light and heavy chains.[14]
-
Peptide Mapping: After enzymatic digestion, this technique can identify the specific lysine residues that have been conjugated.[15]
-
Logical Relationships and Workflows
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References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. ymc.eu [ymc.eu]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
